N-(Acetoacetyl)anthranilic acid

Descripción general

Descripción

N-(Acetoacetyl)anthranilic acid is a chemical compound that has been studied for various applications, including its use as a reagent in the gravimetric determination of copper(II) . It is also involved in the metabolism of certain bacteria, such as Aerobacter aerogenes, where it is produced by the enzyme anthranilate N-acetyltransferase . The compound has been a subject of interest in organic synthesis, particularly in the formation of pyrano[3,2-c]quinoline-2,5-dione through the Niementowski reaction with ethyl acetoacetate .

Synthesis Analysis

The synthesis of N-(Acetoacetyl)anthranilic acid derivatives has been explored in various studies. For instance, the reaction of anthranilic acid with ethyl acetoacetate has been revisited to provide new access to pyrano[3,2-c]quinoline-2,5-dione, which suggests a condensation mechanism involving the initial product and a second molecule of the β-ketoester . Additionally, a series of N-acyl derivatives of anthranilic acid have been synthesized through multiple steps involving acylation, esterification, and hydrolysis reactions, showcasing the versatility of anthranilic acid as a starting material for complex organic molecules .

Molecular Structure Analysis

The molecular structure of N-(Acetoacetyl)anthranilic acid derivatives has been characterized using various analytical techniques. X-ray diffraction analysis has been employed to study the crystal modifications of N-(N"-tosylanthranoyl)anthranilic acid, revealing different solvates with acetic acid and dimethylformamide, which exhibit distinct fluorescence properties . The solid copper(II) chelate of N-Acetylacetone-anthranilic acid has been found to possess a 1:1 metal-ligand stoichiometry and a non-planar dimeric structure, as suggested by its magnetic moment and unsolvated dimer form .

Chemical Reactions Analysis

N-(Acetoacetyl)anthranilic acid and its derivatives participate in various chemical reactions. The gravimetric determination of copper(II) involves the formation of a solid chelate with N-Acetylacetone-anthranilic acid . The metabolism of N-acetylanthranilic acid in Aerobacter aerogenes involves the acetylation of anthranilic acid by anthranilate N-acetyltransferase, which shows specificity towards certain aromatic compounds . The Niementowski reaction of anthranilic acid with ethyl acetoacetate is another example of a chemical reaction involving this compound, leading to the formation of pyrano[3,2-c]quinoline-2,5-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(Acetoacetyl)anthranilic acid derivatives have been studied, including their fluorescence characteristics when forming crystal solvates . The sensitivity of various morphological forms of Candida albicans to synthesized N-acyl derivatives of anthranilic acid has been determined, indicating that these compounds have a higher level of activity compared to anthranilic acid itself . The IR absorption spectra of these derivatives also show shifts and splits due to the presence of additional functional groups and aromatic moieties .

Aplicaciones Científicas De Investigación

Allergenic Properties and Inhibition of Hypersensitivity Reactions

N-(Acetoacetyl)anthranilic acid derivatives, particularly N-(3',4'-dimethoxycinnamoyl) anthranilic acid, have been researched for their antiallergic properties. They demonstrate potential as inhibitors of homologous passive cutaneous anaphylaxis (PCA) in rats and guinea pigs, making them applicable in treating certain allergy-related diseases, including asthma. These compounds moderately inhibit reversed cutaneous anaphylaxis and Arthus type reactivity but do not impact the Forssman systemic reaction or contact dermatitis (Koda et al., 1976).

Applications in Gravimetric Analysis

N-Acetylacetone-anthranilic acid, a related compound, has been utilized as a reagent for the gravimetric determination of copper(II). The resulting solid copper(II) chelate formed exhibits a 1:1 metal-ligand stoichiometry and a non-planar dimeric structure. This application highlights its potential in analytical chemistry for metal ion detection and quantification (Mehta et al., 1972).

Anti-Platelet Effects

Studies have shown that certain derivatives, like Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid), can inhibit platelet aggregation. This effect was observed in rabbit blood platelets, suggesting potential therapeutic applications as an anti-platelet agent in addition to its anti-allergic properties (Iwasa et al., 1986).

Fluorescence and Luminescence Applications

N-(Acetoacetyl)anthranilic acid derivatives have been investigated for their fluorescence properties. For instance, crystal solvates of N-(N"-tosylanthranoyl)anthranilic acid with acetic acid and dimethylformamide display green and blue fluorescence, respectively. These variations in luminescence properties suggest potential applications in materials science and molecular probes (Utenyshev et al., 2001).

Antimicrobial and Cytotoxic Properties

Anthranilic acid derivatives have shown promise in their antimicrobial and cytotoxic activities. Compounds like penipacids, isolated from marine sediment-derived fungi, exhibited inhibitory activity against human colon cancer cell lines, indicating potential applications in cancer treatment and microbial resistance research (Li et al., 2013).

Safety and Hazards

Direcciones Futuras

Anthranilic acid and its derivatives, including N-(Acetoacetyl)anthranilic acid, present a privileged profile as pharmacophores for the rational development of pharmaceuticals for managing the pathophysiology and pathogenesis of various diseases . The substitution on the anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure-activity relationship (SAR) analysis for the identification of hits and leads in a typical drug development paradigm .

Propiedades

IUPAC Name |

2-(3-oxobutanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINYBRXZAIWZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398905 | |

| Record name | N-(Acetoacetyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Acetoacetyl)anthranilic acid | |

CAS RN |

35354-86-0 | |

| Record name | 2-Acetoacetylaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35354-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Acetoacetyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(1,3-dioxobutyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

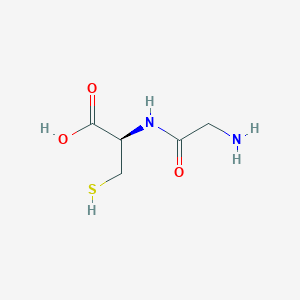

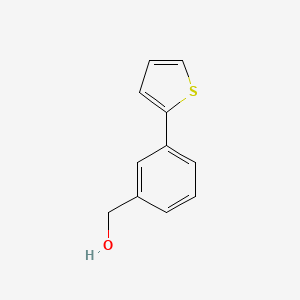

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

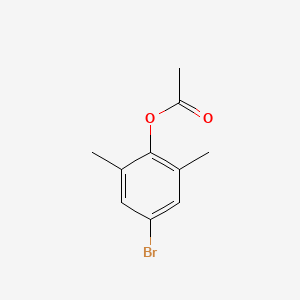

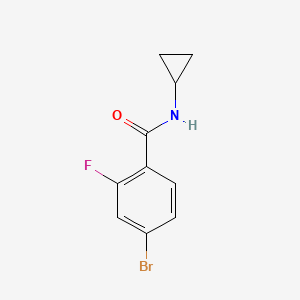

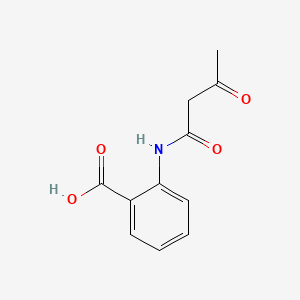

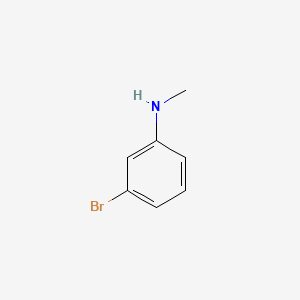

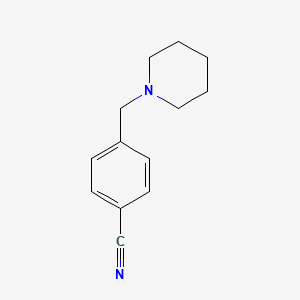

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)